(Butan-2-yl)[(4-fluoro-2-methylphenyl)methyl]amine
Description
(Butan-2-yl)[(4-fluoro-2-methylphenyl)methyl]amine is a secondary amine characterized by a branched butan-2-yl group and a benzyl moiety substituted with a fluorine atom at the para position and a methyl group at the ortho position. This structure imparts unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C12H18FN |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
N-[(4-fluoro-2-methylphenyl)methyl]butan-2-amine |
InChI |
InChI=1S/C12H18FN/c1-4-10(3)14-8-11-5-6-12(13)7-9(11)2/h5-7,10,14H,4,8H2,1-3H3 |
InChI Key |
IBNODXWMIGISEF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCC1=C(C=C(C=C1)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[(4-fluoro-2-methylphenyl)methyl]amine typically involves the reaction of 4-fluoro-2-methylbenzyl chloride with butan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of (Butan-2-yl)[(4-fluoro-2-methylphenyl)methyl]amine can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)[(4-fluoro-2-methylphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Butan-2-yl)[(4-fluoro-2-methylphenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Butan-2-yl)[(4-fluoro-2-methylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs differ in substituents on the aromatic ring or the alkyl chain, leading to variations in physicochemical properties and applications. Below is a detailed comparison:
Substituent Effects on Physicochemical Properties
Key Observations :
- Fluorine Substitution: The presence of fluorine (electron-withdrawing) enhances metabolic stability and lipophilicity compared to non-fluorinated analogs like the 4-methyl derivative .
- Molecular Weight : Higher molecular weights (e.g., 263.32 g/mol for the trifluoromethyl sulfanyl analog) correlate with increased hydrophobicity, impacting solubility .
Biological Activity
(Butan-2-yl)[(4-fluoro-2-methylphenyl)methyl]amine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. The unique structural characteristics, including the presence of a fluorine atom, may enhance the compound's lipophilicity and metabolic stability, influencing its interaction with biological targets.
Chemical Structure and Properties
The compound features a butan-2-yl group linked to a 4-fluoro-2-methylphenylmethylamine moiety. Its molecular formula is , where the fluorine atom contributes to its unique chemical properties, potentially improving biological efficacy.
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies on fluoroaryl compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Table 1: Minimum Inhibitory Concentrations (MIC) of Related Compounds
| Compound Name | MIC (µM) | Target Bacteria |
|---|---|---|
| MA-1156 | 16 | S. aureus |
| MA-1115 | 32 | S. aureus |
| MA-1116 | 64 | S. aureus |
| (Butan-2-yl)[(4-fluoro-2-methylphenyl)methyl]amine | TBD | TBD |
The MIC for (Butan-2-yl)[(4-fluoro-2-methylphenyl)methyl]amine remains to be determined through empirical studies.
Anticancer Activity
The anticancer potential of fluorinated compounds has also been explored extensively. Studies suggest that the introduction of fluorine may enhance the selectivity and potency of anticancer agents by modifying their interaction with cellular targets . The compound's ability to inhibit tumor growth could be linked to its influence on cell signaling pathways and apoptosis mechanisms.
The biological activity of (Butan-2-yl)[(4-fluoro-2-methylphenyl)methyl]amine is hypothesized to involve interactions with specific receptors or enzymes. The fluorine atom can enhance binding affinity due to increased hydrophobic interactions, while the amine group may facilitate hydrogen bonding with biological macromolecules .
Case Studies
- Antimicrobial Efficacy : A study evaluating fluoroaryl derivatives demonstrated that compounds with similar structural motifs exhibited significant reductions in bacterial viability at varying concentrations. The presence of fluorine was correlated with enhanced antibacterial activity due to increased membrane permeability .
- Anticancer Properties : Research on related compounds indicated that fluorinated analogs showed improved efficacy in inhibiting cancer cell proliferation in vitro, suggesting that (Butan-2-yl)[(4-fluoro-2-methylphenyl)methyl]amine could exhibit similar properties .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the phenyl substitution significantly impact biological activity. The presence of the fluorine atom appears crucial for enhancing antimicrobial and anticancer effects, as evidenced by comparative studies with non-fluorinated analogs .
Table 2: Comparison of Structural Variants
| Compound Name | Fluorine Presence | Biological Activity |
|---|---|---|
| (Butan-2-yl)[(4-fluoro-2-methylphenyl)methyl]amine | Yes | Antimicrobial, Anticancer |
| (Butan-2-yl)[(3-methylphenyl)methyl]amine | No | Lower activity |
| N-(4-Fluorobenzyl)-2-butanamine | Yes | Moderate activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
